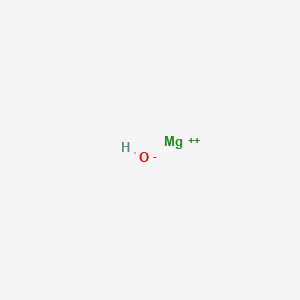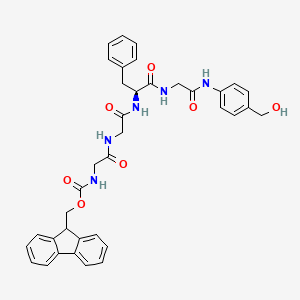
Fmoc-Gly-Gly-Phe-Gly-PAB-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Gly-Gly-Phe-Gly-PAB-OH is a synthetic peptide compound that incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often used in the synthesis of antibody-drug conjugates (ADCs) due to its cleavable nature, which allows for the controlled release of therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Gly-Phe-Gly-PAB-OH typically involves solid-phase peptide synthesis (SPPS). The Fmoc group is used to protect the amino group during the synthesis process. The peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The Fmoc group is removed using a base, such as piperidine, to expose the amino group for the next coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Gly-Gly-Phe-Gly-PAB-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using bases like piperidine.
Coupling: Formation of peptide bonds between amino acids.
Cleavage: Breaking of the peptide from the solid support using acids like trifluoroacetic acid (TFA)
Common Reagents and Conditions
Piperidine: Used for Fmoc deprotection.
Carbodiimides (e.g., DIC, EDC): Used for peptide bond formation.
Trifluoroacetic acid (TFA): Used for cleavage from the solid support
Major Products Formed
The major products formed from these reactions are the desired peptide sequences, with the Fmoc group being removed to yield the free amine .
Applications De Recherche Scientifique
Chemistry
Fmoc-Gly-Gly-Phe-Gly-PAB-OH is used in the synthesis of complex peptides and proteins. Its cleavable nature makes it ideal for creating linkers in ADCs .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model peptide for understanding peptide behavior in biological systems .
Medicine
In medicine, this compound is used in the development of ADCs, which are targeted cancer therapies. These conjugates deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells .
Industry
Industrially, this compound is used in the production of peptide-based drugs and diagnostic tools. Its stability and ease of synthesis make it a valuable tool in pharmaceutical manufacturing .
Mécanisme D'action
The mechanism of action of Fmoc-Gly-Gly-Phe-Gly-PAB-OH involves its use as a linker in ADCs. The Fmoc group protects the amino group during synthesis, allowing for the controlled assembly of the peptide chain. Upon reaching the target site, the linker is cleaved, releasing the therapeutic agent. This targeted delivery mechanism enhances the efficacy and reduces the side effects of the drug .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Gly-Gly-Phe-OH: Another cleavable linker used in ADC synthesis.
Fmoc-Gly-Gly-OH: A simpler peptide used in similar applications.
Uniqueness
Fmoc-Gly-Gly-Phe-Gly-PAB-OH is unique due to its specific sequence and the presence of the PAB (p-aminobenzyl) group, which enhances its cleavability and stability. This makes it particularly suitable for use in ADCs, where precise control over drug release is crucial .
Propriétés
Formule moléculaire |
C37H37N5O7 |
|---|---|
Poids moléculaire |
663.7 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C37H37N5O7/c43-22-25-14-16-26(17-15-25)41-34(45)21-39-36(47)32(18-24-8-2-1-3-9-24)42-35(46)20-38-33(44)19-40-37(48)49-23-31-29-12-6-4-10-27(29)28-11-5-7-13-30(28)31/h1-17,31-32,43H,18-23H2,(H,38,44)(H,39,47)(H,40,48)(H,41,45)(H,42,46)/t32-/m0/s1 |
Clé InChI |
ZDDHYVRJKDYCEJ-YTTGMZPUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NC2=CC=C(C=C2)CO)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC2=CC=C(C=C2)CO)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13908964.png)

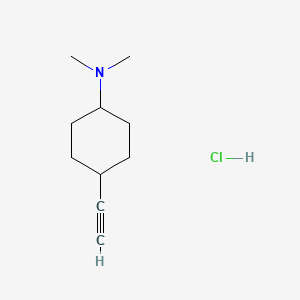



![2-[6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B13908986.png)
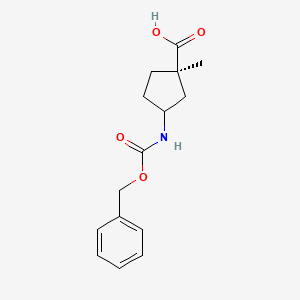

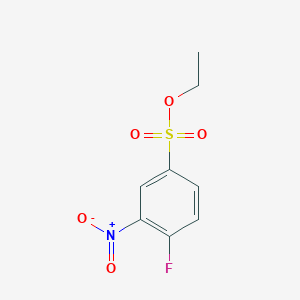
![Potassium;3,5-dimethyl-4-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1,2-oxazole](/img/structure/B13909008.png)

